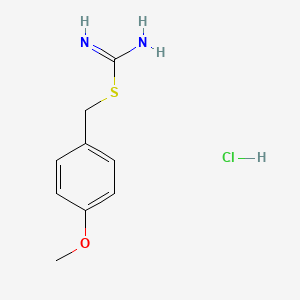

S-(4-Methoxybenzyl)isothiourea hydrochloride

概要

説明

Synthesis Analysis

The synthesis of S-(4-Methoxybenzyl)isothiourea hydrochloride has been mentioned in a study . The cyclocondensation reaction of O-methylisourea hemisulfate salt with a compound gives a tautomeric mixture of dihydropyrimidines following acidic hydrolysis of the cyclized products to produce the compound in high yields .Molecular Structure Analysis

The molecular weight of this compound is 232.73 g/mol.Chemical Reactions Analysis

The compound has been used in the synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones . The thionation reaction of the compound at the 2-position smoothly proceeds to give 2-thioxo derivatives .科学的研究の応用

Antimicrobial and Nitric Oxide Synthase Inhibitory Activities

S-(4-Methoxybenzyl)isothiourea hydrochloride and its derivatives have been studied for their antimicrobial activities against various bacterial strains, yeasts, and protozoan species. Some of these derivatives have shown significant inhibition of Ca2+/calmodulin-dependent (non-inducible) nitric oxide synthase activity, suggesting potential applications in related biomedical fields (Kazimierczuk et al., 2010).

Synthesis of Amino-Acid Esters

The 4-methoxybenzyl group has been used in the synthesis of L-amino-acid esters. These esters have been synthesized through the interaction of 4-methoxybenzyl halides with amine or silver salts of N-(2-nitrophenylthio)-L-amino-acids, followed by removal of the N-protecting group (Stelakatos & Argyropoulos, 1970).

Selectivity in Deprotection of Protecting Groups

The 4-methoxybenzyl (MPM) protecting group is noted for its selectivity in the deprotection process. This characteristic is important in synthetic chemistry where selective deprotection is often required (Horita et al., 1986).

Protection of Hydroxy Functions

The MPM group has been applied for the protection of hydroxy functions under mild acidic conditions, indicating its utility in protecting sensitive functional groups during chemical reactions (Nakajima et al., 1988).

Synthesis of Deuterium-Labeled Compounds

The synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea demonstrates the utility of 4-methoxybenzyl derivatives in creating internal standards for LC–MS analysis in pharmacokinetics and drug absorption studies (Liang et al., 2020).

Antileukemic Activity

Isothiourea derivatives, including those with a 4-methoxybenzyl moiety, have been studied for their potential antileukemic properties. These studies focus on inducing apoptosis in cancer cells and exploring their pharmacological activities (Koronkiewicz et al., 2015).

Antimicrobial Activity Against Multidrug-Resistant Bacteria

This compound and related compounds have been investigated for their antimicrobial activities against multidrug-resistant bacteria. This research is crucial in addressing the growing concern of antibiotic resistance (Nicholson et al., 2012).

Photocatalytic Transformations

Studies on the photocatalytic transformations of 4-methoxybenzyl alcohol in aqueous zinc oxide suspensions highlight the potential of 4-methoxybenzyl derivatives in photocatalysis and related environmental applications (Richard et al., 1997).

Structural Modifications and Antioxidant Properties

Research on Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) under acidic conditions has led to insights into structural modifications and the influence on antioxidant properties in polypropylene (Pouteau et al., 2005).

Inhibition of Nitric Oxide Synthases

Isothiourea derivatives, including this compound, have been studied for their ability to inhibit nitric oxide synthases, an area with significant implications in the study of various physiological processes (Garvey et al., 1994).

作用機序

Target of Action

The primary target of S-(4-Methoxybenzyl)isothiourea hydrochloride is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in peripheral immune tolerance, contributing to maintain homeostasis by preventing autoimmunity or immunopathology that would result from uncontrolled and overreacting immune responses .

Mode of Action

This compound acts as an inhibitor of IDO1 . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Biochemical Pathways

IDO1 is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . By inhibiting IDO1, this compound can affect this pathway, leading to a shortage of tryptophan. This shortage inhibits T lymphocytes division and accumulation of tryptophan catabolites induces T-cell apoptosis and differentiation of regulatory T-cells .

Result of Action

By inhibiting IDO1 and affecting the kynurenine pathway, this compound can have several effects at the molecular and cellular level. These include the inhibition of T lymphocytes division, induction of T-cell apoptosis, and differentiation of regulatory T-cells .

特性

IUPAC Name |

(4-methoxyphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c1-12-8-4-2-7(3-5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNMUFKTLKVUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551871 | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25985-08-4 | |

| Record name | NSC67155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

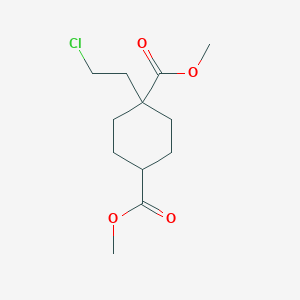

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)